An In-depth Technical Guide to the Synthesis of 2-Cyclohexylethylamine
An In-depth Technical Guide to the Synthesis of 2-Cyclohexylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols and reaction mechanisms for the production of 2-cyclohexylethylamine, a valuable building block in organic synthesis and pharmaceutical development. The following sections detail various synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of these methods.
I. Reductive Amination of Cyclohexylacetaldehyde
Reductive amination is a highly versatile and widely used method for the synthesis of amines. This approach involves the reaction of a carbonyl compound, in this case, cyclohexylacetaldehyde, with an amine source, followed by reduction of the intermediate imine.
A. Reductive Amination with Ammonia (B1221849) and Hydrogen Gas
This one-pot reaction directly converts cyclohexylacetaldehyde to 2-cyclohexylethylamine using ammonia as the nitrogen source and catalytic hydrogenation for the reduction step.
Experimental Protocol:
A typical procedure involves charging a high-pressure autoclave with cyclohexylacetaldehyde, a suitable solvent such as ethanol (B145695) or methanol, and a hydrogenation catalyst.[1] The vessel is then sealed, purged with nitrogen, and filled with ammonia gas, followed by pressurization with hydrogen. The reaction mixture is heated and stirred for a specified duration. Upon completion, the catalyst is filtered off, and the product is isolated and purified by distillation. Catalysts based on nickel, cobalt, palladium, or rhodium are commonly employed for this transformation.[1][2]
| Parameter | Value/Condition | Reference |
| Starting Material | Cyclohexylacetaldehyde | [1][2] |
| Amine Source | Ammonia (aqueous or gas) | [1][2] |
| Reducing Agent | Hydrogen (H₂) | [1][2] |
| Catalyst | Ni-based, Co-based | [1][2] |
| Solvent | Ethanol, Methanol | [1] |
| Temperature | 80-150 °C | [1][2] |
| Pressure | 10-150 bar H₂ | [1][2] |
| Yield | High (specific data for this substrate not available) | [1][2] |
Reaction Mechanism:
The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of ammonia on the carbonyl group of cyclohexylacetaldehyde. The hemiaminal then dehydrates to form an imine intermediate. The imine is subsequently reduced by catalytic hydrogenation to yield the final product, 2-cyclohexylethylamine.
Reductive amination of cyclohexylacetaldehyde.
II. Reduction of Cyclohexylacetonitrile
The reduction of a nitrile group provides a direct route to primary amines. Cyclohexylacetonitrile, which can be prepared from cyclohexyl halides, serves as a key intermediate in this pathway.
A. Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.
Experimental Protocol:
In a typical setup, a solution of cyclohexylacetonitrile in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon).[3][4] The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermic nature. After the addition is complete, the reaction is stirred for a period, which may include warming to room temperature or refluxing. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts, which are subsequently filtered off. The organic layer is then dried, and the solvent is removed to yield the crude product, which can be purified by distillation.
| Parameter | Value/Condition | Reference |
| Starting Material | Cyclohexylacetonitrile | [3][4] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3][4] |
| Solvent | Anhydrous Diethyl Ether or THF | [3][4] |
| Temperature | 0 °C to reflux | [3][4] |
| Reaction Time | 1-4 hours | [3] |
| Yield | Typically high (e.g., >85%) | [5] |
Reaction Mechanism:
The reduction of a nitrile with LiAlH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbon of the nitrile group. This forms an intermediate imine-metal complex. A second hydride transfer then reduces the imine to an amine-metal complex. Aqueous workup subsequently liberates the primary amine.
Reduction of cyclohexylacetonitrile with LiAlH₄.
B. Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation using Raney nickel is another effective method for the reduction of nitriles to primary amines and is often favored in industrial settings.[6]
Experimental Protocol:
Cyclohexylacetonitrile is dissolved in a suitable solvent, typically ethanol saturated with ammonia to suppress the formation of secondary amine byproducts.[7] The solution is then introduced into a hydrogenation apparatus with Raney nickel as the catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. After the theoretical amount of hydrogen has been consumed, the reaction mixture is cooled, the catalyst is removed by filtration, and the product is isolated by distillation of the filtrate.
| Parameter | Value/Condition | Reference |
| Starting Material | Cyclohexylacetonitrile | [6] |
| Reducing Agent | Hydrogen (H₂) | [6] |
| Catalyst | Raney Nickel | [6][8] |
| Solvent | Ethanol with Ammonia | [7] |
| Temperature | ~100 °C | [9] |
| Pressure | High pressure (e.g., 50-100 atm) | [9] |
| Yield | Good to excellent | [7] |
Reaction Mechanism:
The mechanism of catalytic hydrogenation of nitriles on a metal surface like Raney nickel involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The pi bonds of the nitrile group interact with the metal surface, and hydrogen atoms are added stepwise across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the primary amine.
Catalytic hydrogenation of cyclohexylacetonitrile.
III. Hydrogenation of 2-Phenylethylamine
This synthetic route involves the reduction of the aromatic ring of a readily available precursor, 2-phenylethylamine. This can be achieved through partial reduction followed by further hydrogenation or by direct, complete hydrogenation.
A. Birch Reduction followed by Hydrogenation
The Birch reduction of 2-phenylethylamine yields a cyclohexadiene intermediate, which can then be hydrogenated to the saturated cyclohexyl ring.[10]
Experimental Protocol:
Step 1: Birch Reduction In a typical Birch reduction, 2-phenylethylamine is dissolved in a mixture of liquid ammonia, an alcohol (such as ethanol or tert-butanol), and an alkali metal (like sodium or lithium).[11] The reaction is carried out at low temperatures (-78 °C to -33 °C). After the reaction is complete, it is quenched, and the intermediate 2-(1,4-cyclohexadienyl)ethylamine is isolated.
Step 2: Hydrogenation of the Diene The isolated cyclohexadiene intermediate is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a suitable solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere to yield 2-cyclohexylethylamine.[12]
| Parameter | Step 1: Birch Reduction | Step 2: Hydrogenation | Reference |
| Starting Material | 2-Phenylethylamine | 2-(1,4-Cyclohexadienyl)ethylamine | [11][12] |
| Reagents/Catalyst | Li or Na in liquid NH₃/EtOH | H₂ / Pd/C or PtO₂ | [11][12] |
| Solvent | Liquid Ammonia / Ethanol | Ethanol, Ethyl Acetate | [11][12] |
| Temperature | -78 to -33 °C | Room Temperature | [11][12] |
| Pressure | Atmospheric | 1-3 atm H₂ | [12] |
| Yield | Good (specific data for this substrate not available) | High (quantitative) | [10][12] |
Reaction Mechanism:
The Birch reduction proceeds via a single-electron transfer from the dissolved alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol to give a cyclohexadienyl radical. A second electron transfer and another protonation event yield the non-conjugated 1,4-cyclohexadiene. The subsequent catalytic hydrogenation proceeds via the standard mechanism of syn-addition of hydrogen across the double bonds on the catalyst surface.
Birch reduction followed by hydrogenation.
B. Direct Catalytic Hydrogenation
Direct and complete hydrogenation of the aromatic ring of 2-phenylethylamine to the corresponding cyclohexane (B81311) ring can be achieved using more forcing conditions and specific catalysts.
Experimental Protocol:
This transformation typically requires a highly active catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under high pressure and elevated temperature.[13] 2-Phenylethylamine is dissolved in a suitable solvent, and the hydrogenation is carried out in a high-pressure reactor. After the reaction, the catalyst is filtered, and the product is purified by distillation.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Phenylethylamine | [13] |
| Reducing Agent | Hydrogen (H₂) | [13] |
| Catalyst | Rh/C, Ru/C | [13] |
| Solvent | Alcohols, Hydrocarbons | [13] |
| Temperature | 100-200 °C | [14] |
| Pressure | 50-150 atm H₂ | [14][15] |
| Yield | High | [13] |
Reaction Mechanism:
The aromatic ring is adsorbed onto the surface of the catalyst, and hydrogen atoms are added in a stepwise manner to the double bonds of the benzene (B151609) ring until it is fully saturated. The reaction proceeds through various partially hydrogenated intermediates that remain adsorbed on the catalyst surface until the final product is formed.
IV. Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the overalkylation often seen in direct amination.[16] This route requires the preparation of a suitable 2-cyclohexylethyl halide precursor.
Experimental Protocol:
Step 1: Synthesis of 2-Cyclohexylethyl Halide 2-Cyclohexylethanol can be converted to 2-cyclohexylethyl bromide or iodide via reaction with PBr₃ or the Appel reaction (PPh₃, I₂), respectively.
Step 2: Gabriel Synthesis Potassium phthalimide (B116566) is reacted with the 2-cyclohexylethyl halide in a polar aprotic solvent like DMF.[17] The resulting N-(2-cyclohexylethyl)phthalimide is then cleaved, typically by reaction with hydrazine (B178648) hydrate (B1144303) in a refluxing solvent such as ethanol (the Ing-Manske procedure), to liberate the primary amine and form a phthalhydrazide (B32825) precipitate, which is filtered off.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Cyclohexylethyl Halide | [17] |
| Reagents | 1. Potassium Phthalimide2. Hydrazine Hydrate | [17] |
| Solvent | DMF (Step 1), Ethanol (Step 2) | [17] |
| Temperature | Elevated (Step 1), Reflux (Step 2) | [17] |
| Yield | Generally good over two steps | [17] |
Reaction Mechanism:
The Gabriel synthesis begins with the nucleophilic substitution (Sₙ2) reaction where the phthalimide anion attacks the primary alkyl halide. The subsequent cleavage with hydrazine involves nucleophilic acyl substitution at both carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide and the release of the desired primary amine.
Gabriel synthesis of 2-cyclohexylethylamine.
V. Synthesis from Cyclohexylethanol via Mitsunobu Reaction
The Mitsunobu reaction provides a pathway to convert alcohols into a variety of functional groups, including amines, with inversion of stereochemistry if a chiral center is present.[3]
Experimental Protocol:
2-Cyclohexylethanol is treated with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nitrogen nucleophile like phthalimide or hydrazoic acid (generated in situ from sodium azide). If phthalimide is used, the subsequent cleavage is performed as in the Gabriel synthesis. If an azide (B81097) is formed, it is then reduced to the primary amine, for example, by catalytic hydrogenation or with LiAlH₄.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Cyclohexylethanol | [3] |
| Reagents | PPh₃, DEAD/DIAD, N-nucleophile (e.g., Phthalimide, HN₃) | [3] |
| Solvent | THF, Dichloromethane | [9] |
| Temperature | 0 °C to Room Temperature | [9] |
| Yield | Good, dependent on nucleophile and subsequent steps |
Reaction Mechanism:
The Mitsunobu reaction is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium (B103445) salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a good leaving group. The nitrogen nucleophile then displaces the activated hydroxyl group in an Sₙ2 fashion.
Mitsunobu reaction pathway to 2-cyclohexylethylamine.
References
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- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. benchchem.com [benchchem.com]
- 11. Enzymatic Birch reduction via hydrogen atom transfer at [4Fe-4S]-OH2 and [8Fe-9S] clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. perlego.com [perlego.com]
- 15. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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